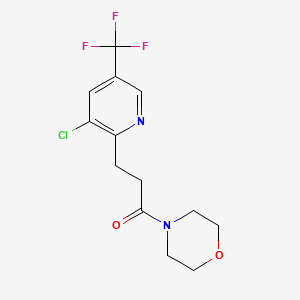

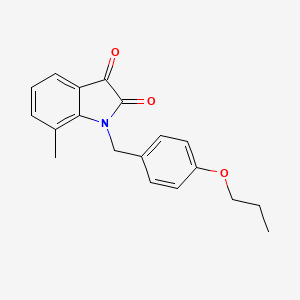

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of trifluoromethylpyridines involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand . A method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone has been disclosed, which involves bromination and chlorination of o-amino benzotrifluoride to obtain 4-bromo-2-chloro-6-trifluoromethylaniline .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include bromination, chlorination, diazotization, and nucleophilic reaction . The o-amino benzotrifluoride used as the starting material in the route is a common chemical with low price .Scientific Research Applications

Chemical Reactions and Compound Formation

Trifluoromethyl Sulfuranes Synthesis : Research shows that compounds like 3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone undergo reductive defluorination, leading to the formation of sulfur(IV)-containing compounds when reacted with nitrogen- or oxygen-containing nucleophiles (Gupta & Shreeve, 1987).

Amine and Alcohol Reactions : This compound reacts with secondary amines and alcohols, leading to the formation of various fluorine-containing compounds, demonstrating its versatility in organic synthesis (Furin et al., 2000).

Coordination Chemistry

- Complex Formation with Metal Ions : The compound's ability to form complexes with metal ions like cobalt(III) has been documented. These complexes have been studied for their spectroscopic characteristics and crystal structures, indicating potential applications in coordination chemistry (Amirnasr et al., 2001).

Fluorination Agents

- Use as Fluorinating Agents : The compound has been shown to be part of reaction mixtures that act as efficient fluorinating agents, replacing hydroxyl groups in alcohols with fluorine. This highlights its role in the field of fluorination chemistry (Koroniak et al., 2006).

Synthesis of Pyridine Derivatives

- Pesticide Synthesis : A review paper discusses the use of similar trifluoromethyl pyridine derivatives in synthesizing pesticides, showcasing its importance in the agricultural chemical industry (Lu Xin-xin, 2006).

Safety And Hazards

properties

IUPAC Name |

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-morpholin-4-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3N2O2/c14-10-7-9(13(15,16)17)8-18-11(10)1-2-12(20)19-3-5-21-6-4-19/h7-8H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDNDJPXHAKVFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CCC2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-1-morpholino-1-propanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2877942.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)

![1-[4-(8-Hydroxy-3,4-dihydro-2H-quinoline-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877947.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)

![N-[1-(2,6-difluorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2877956.png)

![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)

![1,7-dimethyl-8-(3-(3-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2877958.png)

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)